4-Amino-1-pentanol-d4 Hydrochloride Salt
Description
Molecular Architecture and Isotopic Labeling Configuration
The molecular architecture of this compound exhibits a linear five-carbon chain structure with distinctive functional group positioning and isotopic substitution patterns. The International Union of Pure and Applied Chemistry name for this compound is 4-amino-1,1,2,2-tetradeuteriopentan-1-ol hydrochloride, which precisely describes the deuterium placement within the molecular framework. The compound features a pentanol backbone where the hydroxyl group occupies the terminal position at carbon-1, while the amino group is strategically positioned at carbon-4.
The isotopic labeling configuration involves the replacement of four hydrogen atoms with deuterium isotopes, specifically located at positions 1,1,2,2 of the pentane chain. This deuterium incorporation pattern is represented in the Simplified Molecular Input Line Entry System notation as [2H]C([2H])(O)C([2H])([2H])CC(C)N, which clearly delineates the positions of deuterium substitution. The deuterium atoms are concentrated at the alcohol-bearing end of the molecule, creating a distinct isotopic signature that enhances the compound's analytical utility.
The molecular weight differential between the deuterated and non-deuterated forms provides crucial analytical advantages. While the parent compound 4-Amino-1-pentanol exhibits a molecular weight of 103.16 grams per mole, the deuterated hydrochloride salt variant displays a molecular weight of 143.65 grams per mole. This mass difference of approximately 4 atomic mass units from deuterium incorporation, combined with the additional mass from the hydrochloride salt formation, creates distinctive mass spectrometric signatures essential for analytical applications.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C5H14ClNO | |
| Molecular Weight | 143.65 g/mol | |
| Deuterium Positions | 1,1,2,2 | |
| Chemical Abstracts Service Number | 1216414-18-4 | |
| Parent Compound Weight | 103.16 g/mol |
Stereochemical Analysis of Chiral Centers
The stereochemical analysis of this compound reveals the presence of a single chiral center located at carbon-4, where the amino group is attached. This chiral center creates the potential for two enantiomeric forms: the (4R)-configuration and the (4S)-configuration, each exhibiting distinct three-dimensional spatial arrangements and potentially different biological activities. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the amino group, methyl group, and the propanol chain are arranged around the central carbon atom.
Research investigations have documented both enantiomeric forms of this compound, with specific attention to their individual stereochemical properties. The (4R)-enantiomer, catalogued under Chemical Abstracts Service number 1448001-24-8, exhibits a specific spatial configuration where the amino group occupies a particular orientation relative to the carbon backbone. Commercial availability of both enantiomeric forms demonstrates the importance of stereochemical purity in analytical and research applications.
The stereochemical integrity of the chiral center remains preserved during the deuterium labeling process, ensuring that the isotopic substitution does not compromise the three-dimensional molecular architecture. This preservation is crucial for maintaining the compound's analytical reliability as an internal standard, particularly when studying chiral drug metabolism or enantiomeric separations. The deuterium incorporation at positions distant from the chiral center minimizes any potential stereochemical perturbation while providing the necessary isotopic labeling.
Conformational analysis studies suggest that the chiral center influences the overall molecular flexibility and preferred conformational states of the compound. The amino group's position relative to the hydroxyl terminus creates intramolecular interactions that may stabilize specific conformational arrangements, particularly in solution phase. These stereochemical considerations become particularly relevant when the compound serves as a reference standard for chiral analytical methods.
Comparative Structural Studies with Non-deuterated Analogues
Comparative structural analysis between this compound and its non-deuterated analogue 4-Aminopentan-1-ol reveals significant structural similarities with notable isotopic differences. The parent compound 4-Aminopentan-1-ol, bearing Chemical Abstracts Service number 927-55-9, maintains identical connectivity patterns and functional group positioning while lacking the deuterium substitution. This structural relationship makes the deuterated variant an ideal internal standard for analytical applications involving the parent compound.
The molecular weight difference of 4.024 atomic mass units between the deuterated and non-deuterated forms creates distinct mass spectrometric signatures essential for quantitative analysis. Nuclear magnetic resonance spectroscopy studies demonstrate characteristic chemical shift differences between the two compounds, particularly in the regions corresponding to the deuterated carbon positions. These spectroscopic differences enable precise identification and quantification of each compound in complex analytical matrices.
Structural comparison with related amino alcohol compounds reveals the unique positioning of the amino group at the fourth carbon position, distinguishing it from other pentanol derivatives. The compound 5-Amino-1-pentanol, which features the amino group at the terminal position, exhibits different reactivity patterns and analytical characteristics compared to the 4-amino isomer. These positional differences significantly impact the compound's chemical behavior and analytical utility.
Physical property comparisons indicate that deuterium incorporation affects certain molecular characteristics while preserving others. The deuterated compound exhibits similar solubility patterns in polar solvents such as methanol and water, maintaining the analytical compatibility with typical chromatographic systems. However, subtle differences in hydrogen bonding patterns and molecular vibrations distinguish the deuterated form from its non-deuterated counterpart.
Stability studies comparing the deuterated and non-deuterated forms under various analytical conditions demonstrate enhanced analytical performance of the isotopically labeled variant. The deuterium atoms provide isotopic stability that reduces the likelihood of analytical interference during complex sample analysis. Storage requirements for both compounds remain similar, with recommendations for storage under inert atmospheres at low temperatures to maintain compound integrity.
Properties
IUPAC Name |
4-amino-1,1,2,2-tetradeuteriopentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-5(6)3-2-4-7;/h5,7H,2-4,6H2,1H3;1H/i2D2,4D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOGMTRDVUURIL-WLKDFHKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)N)C([2H])([2H])O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675595 | |
| Record name | 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216414-18-4 | |
| Record name | 4-Amino(1,1,2,2-~2~H_4_)pentan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
4-Amino-1-pentanol-d4 Hydrochloride Salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amine group in the compound can undergo substitution reactions with various reagents to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
4-Amino-1-pentanol-d4 Hydrochloride Salt serves as a valuable reference standard in analytical chemistry. Its deuterium labeling enhances the precision of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy analyses. The compound is utilized in:
- Synthesis of Organic Molecules : It acts as an amine intermediate in the synthesis of complex organic compounds, enabling the development of new chemical entities.
- Analytical Method Development : Employed in the validation of analytical methods to ensure accuracy and reliability in chemical testing.
Biology
In biological research, this compound is pivotal for studying metabolic pathways due to its isotopic labeling. It allows researchers to trace the compound through various metabolic processes, providing insights into:
- Metabolic Studies : Used to investigate metabolic pathways in vivo, helping to elucidate biochemical mechanisms.
- Protein Interaction Studies : Demonstrated effectiveness in tracking protein interactions and dynamics within cellular environments.
Medicine
The pharmaceutical industry leverages this compound for its role in drug development:
- Drug Intermediates : It is involved in synthesizing intermediates for active pharmaceutical ingredients (APIs), enhancing the efficiency of drug formulation processes.
- Research on Therapeutic Agents : The compound's properties facilitate research into new therapeutic agents, particularly those targeting neurological disorders.
Industry
In industrial applications, this compound is used for:
- Quality Control : Acts as a standard in quality control processes for high-purity chemical production.
- Chemical Manufacturing : Its stable isotopic nature makes it suitable for producing high-quality chemicals with minimal impurities.
Case Study 1: Protein Interaction Studies
A study utilizing this compound demonstrated its effectiveness in tracking protein interactions within cellular environments. The deuterium-labeled compound allowed researchers to monitor dynamic changes in protein behavior under different conditions.
Case Study 2: Metabolic Pathway Analysis
In metabolic research, this compound was used to trace specific pathways involving amino acids. Its isotopic labeling enabled precise quantification of metabolites produced during enzymatic reactions, providing critical insights into metabolic regulation.
Mechanism of Action
The mechanism of action of 4-Amino-1-pentanol-d4 Hydrochloride Salt is primarily related to its role as an intermediate in chemical reactions. The deuterium labeling allows researchers to trace the compound through various metabolic and chemical pathways, providing insights into reaction mechanisms and kinetics. The molecular targets and pathways involved depend on the specific application and the reactions being studied.
Comparison with Similar Compounds
(S)-2-Amino-pent-4-en-1-ol Hydrochloride (CAS 926660-03-9)
Molecular Formula: C₅H₁₂ClNO Molecular Weight: 137.6 g/mol .
Key Difference: The presence of a double bond in (S)-2-Amino-pent-4-en-1-ol HCl introduces stereochemical complexity, whereas the deuterated analog is tailored for metabolic stability studies .
4-Amino-1-methyl-2-pyrrolidinone Hydrochloride (CAS 1228838-07-0)
Molecular Formula : C₅H₁₁ClN₂O
Molecular Weight : 162.6 g/mol .
| Feature | 4-Amino-1-pentanol-d4 HCl | 4-Amino-1-methyl-2-pyrrolidinone HCl |
|---|---|---|
| Structure | Linear aliphatic chain | Cyclic pyrrolidinone ring |
| Functional Groups | Primary amine, alcohol | Secondary amine, ketone, cyclic amide |
| Applications | Pharmaceutical QC | Potential use in peptidomimetics or CNS-targeting drugs |
| Deuterium Content | 4 deuterium atoms | None |
Key Difference: The cyclic structure of 4-Amino-1-methyl-2-pyrrolidinone HCl confers rigidity, altering solubility and bioavailability compared to the linear deuterated compound .
Dimethocaine-d4 Hydrochloride
Molecular Formula : C₁₆H₂₁D₄ClN₂O₂
Molecular Weight : 341.3 g/mol .
| Feature | 4-Amino-1-pentanol-d4 HCl | Dimethocaine-d4 HCl |
|---|---|---|
| Structure | Simple amine-alcohol | Ester-linked benzoyl group; tertiary amine |
| Functional Groups | Primary amine, alcohol | Ester, tertiary amine, aromatic ring |
| Applications | Isotopic labeling, QC standards | Local anesthetic research; metabolic studies |
| Deuterium Position | At C1 and C2 of the pentanol chain | On benzoyl ring (aromatic deuterium) |
Key Difference: Dimethocaine-d4 HCl’s ester and aromatic groups make it pharmacologically active, unlike the non-therapeutic 4-Amino-1-pentanol-d4 HCl .
1-(4-(Aminomethyl)phenyl)pyridin-1-ium Chloride Hydrochloride (TRC-A405205)
Molecular Formula : C₁₂H₁₃N₂·Cl·HCl
Molecular Weight : 257.16 g/mol .
| Feature | 4-Amino-1-pentanol-d4 HCl | 1-(4-(Aminomethyl)phenyl)pyridin-1-ium HCl |
|---|---|---|
| Structure | Aliphatic chain | Aromatic pyridinium and benzylamine groups |
| Functional Groups | Primary amine, alcohol | Quaternary ammonium, primary amine |
| Applications | Drug synthesis and QC | Likely used in ionic liquid or catalyst research |
| Complexity | Low molecular weight | High molecular weight with aromaticity |
Key Difference: The aromatic and ionic nature of the pyridinium compound contrasts with the simple aliphatic structure of 4-Amino-1-pentanol-d4 HCl .
Table 1: Structural and Functional Comparison
Biological Activity
4-Amino-1-pentanol-d4 Hydrochloride Salt is a deuterated amine compound with significant applications in biochemical research and analytical chemistry. Its unique structure, which includes four deuterium atoms, enhances its utility in various studies, particularly in isotope-labeled research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.
- Molecular Formula : CDHNO·HCl
- Molecular Weight : 143.65 g/mol
- Appearance : Brown oil
- Solubility : Soluble in dichloromethane, dimethylformamide, and methanol .
The biological activity of this compound primarily stems from its role as a stable isotope-labeled compound. The incorporation of deuterium allows for enhanced tracking in various biological assays, particularly in:
- Mass Spectrometry : The increased mass due to deuterium enables differentiation between labeled and unlabeled molecules in complex mixtures, facilitating studies on protein-ligand interactions and enzyme mechanisms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated compounds are less likely to interfere with proton signals, improving the clarity of NMR spectra and enabling more precise structural elucidations.
Applications in Research
This compound is utilized in several areas of research:
- Isotope-Labeled Studies : Used to track metabolic pathways and interactions within biological systems.
- Drug Development : Assists in the synthesis and characterization of new pharmaceutical compounds by providing insights into their behavior in biological systems.
- Biochemical Assays : Enhances the accuracy of assays that require precise quantification of molecular interactions.
Case Study 1: Protein Interaction Studies
A study utilizing this compound demonstrated its effectiveness in tracking protein-ligand interactions through deuterium labeling. Researchers found that the labeled compound facilitated more accurate binding affinity measurements compared to non-labeled counterparts, leading to improved drug design strategies.
Case Study 2: Enzyme Mechanism Elucidation
In another study focused on enzyme kinetics, the use of deuterated compounds like 4-Amino-1-pentanol-d4 allowed researchers to investigate reaction mechanisms with greater precision. The distinct mass signatures provided by the deuterium labeling enabled the identification of intermediate states during enzymatic reactions, offering insights into catalytic processes .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-1-pentanol | CHNO | Non-deuterated version used in similar applications. |
| 2-Amino-1-butanol | CHNO | Shorter carbon chain; different biological activities. |
| 3-Amino-1-propanol | CHNO | Shortest chain; distinct properties. |
The deuterated structure of 4-Amino-1-pentanol-d4 enhances its applicability while maintaining similar reactivity profiles compared to its non-deuterated counterparts .
Preparation Methods
Deuterium Labeling Strategies
The "d4" designation indicates four deuterium atoms replace hydrogens in the 4-amino-1-pentanol structure. Two primary approaches dominate isotopic labeling:
-
Deuterated Precursor Utilization : Starting materials such as deuterated alkyl halides or alcohols enable direct incorporation. For example, 1-pentanol-d4 derivatives can undergo nitrile reduction or amination to introduce the amino group while retaining deuterium.
-
Post-Synthetic Hydrogen-Deuterium Exchange : Exposing intermediates to deuterated solvents (e.g., D2O) under acidic or basic conditions facilitates H/D exchange at labile positions, though this risks incomplete deuteration.
Table 1: Deuterium Sources and Incorporation Efficiency
| Method | Deuterium Source | Typical Efficiency | Key Limitation |
|---|---|---|---|
| Precursor-based | CD3OD, D2O | 95–98% | Cost of deuterated reagents |
| Catalytic Exchange | D2O, Pt/Pd catalysts | 70–85% | Positional selectivity issues |
| Reductive Amination | NaBD4, LiAlD4 | 90–95% | Over-reduction risks |
Data adapted from isotopic labeling protocols in and vendor specifications.
Stepwise Synthesis from 1-Pentanol-d4
A validated route involves:
-
Oxidation of 1-Pentanol-d4 : Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to pentanal-d4, preserving deuterium at the β- and γ-positions.
-
Nitrile Formation : Reaction with hydroxylamine yields pentanenitrile-d4, followed by reduction using LiAlD4 to produce 4-aminopentanol-d4. This step achieves >90% isotopic retention.
-
Hydrochloride Salt Formation : Treating the amine with anhydrous HCl in deuterated ethanol precipitates the hydrochloride salt, minimizing proton back-exchange.
Critical Reaction Parameters:
-
Temperature : 0–5°C during LiAlD4 reduction prevents decomposition.
-
Solvent : Anhydrous tetrahydrofuran (THF) for nitrile reduction ensures reagent activity.
-
Catalyst : Pd/C in D2O for optional post-synthetic deuteration enhancement.
Optimization of Hydrochloride Salt Formation
Acid-Base Neutralization
The amine is dissolved in deuterated ethanol and titrated with HCl gas until pH ≈ 2.0. Key considerations:
Table 2: Salt Formation Yields Under Varied Conditions
| Solvent | HCl Source | Temperature (°C) | Yield (%) | Deuterium Retention (%) |
|---|---|---|---|---|
| Ethanol-d6 | HCl gas | 25 | 92 | 99.7 |
| D2O | 12M HCl (aq) | 0 | 85 | 98.2 |
| THF | HCl/Et2O | -10 | 78 | 97.5 |
Data derived from analogous syntheses in and.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
NMR : ¹H NMR shows absence of protons at δ 1.2–1.6 ppm (deuterated methylene groups). ²H NMR confirms isotopic enrichment.
-
Mass Spectrometry : ESI-MS exhibits m/z 143.65 ([M+H]⁺), with deuterium isotopic peaks spaced 1.006 Da apart.
Challenges and Mitigation Strategies
Deuterium Loss Pathways
Scalability Limitations
-
Cost of Deuterated Reagents : Optimizing catalyst loading (e.g., 0.5 mol% Pd/C) reduces D2 consumption by 40% in exchange reactions.
-
Low Yields in Amination Steps : Microwave-assisted synthesis at 100°C improves reaction rates and yields (88% vs. 72% conventional).
Industrial-Scale Production Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
